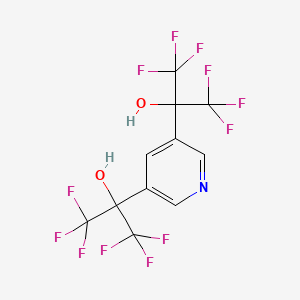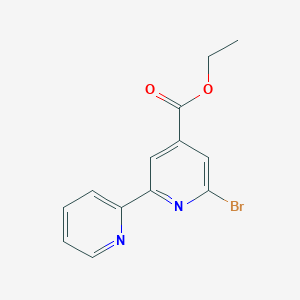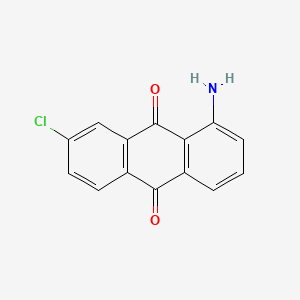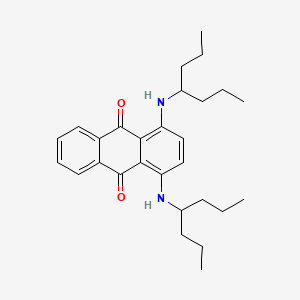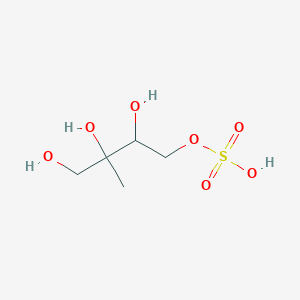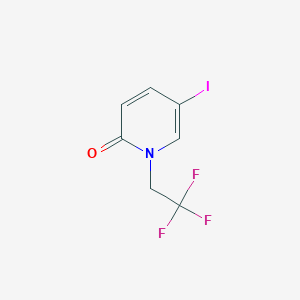
1-(6-Methoxyquinolin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxyquinolin-4-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 6-position and an ethanol group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyquinolin-4-yl)ethanol typically involves the reaction of 6-methoxyquinoline with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylene oxide ring opens and attaches to the quinoline nitrogen.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methoxyquinolin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 1-(6-Methoxyquinolin-4-yl)acetic acid.
Reduction: 1-(6-Methoxy-1,2,3,4-tetrahydroquinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxyquinolin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxyquinolin-4-yl)ethanol involves its interaction with various biological targets. The compound can intercalate into DNA, disrupting the replication process of microorganisms. It also inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death. The methoxy and ethanol groups enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with a quinoline core.
Cinchonine: A natural alkaloid with a quinoline ring.
Uniqueness
1-(6-Methoxyquinolin-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanol group at the 4-position enhances its solubility and reactivity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-(6-methoxyquinolin-4-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-5-6-13-12-4-3-9(15-2)7-11(10)12/h3-8,14H,1-2H3 |
InChI-Schlüssel |
KODITWIHGOTBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2C=C(C=CC2=NC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


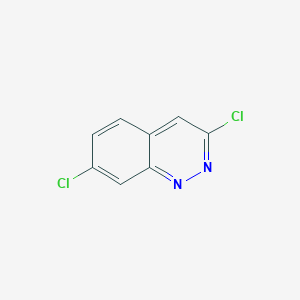


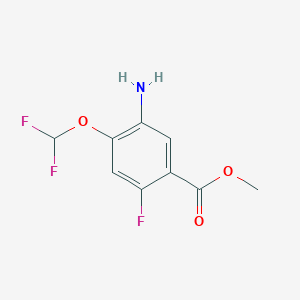
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)


